CLK1/2-IN-3 - 1005784-60-0

CLK1/2-IN-3

Catalog Number: EVT-263848
CAS Number: 1005784-60-0
Molecular Formula: C21H21N5O2
Molecular Weight: 375.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CLK1/2-IN-3 is a selective CLK1 and CLK2 inhibitor.
Source and Classification

CLK1/2-IN-3 is derived from a novel chemical scaffold based on a 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one core structure. It is classified as a small molecule inhibitor specifically designed to modulate the activity of CLK kinases, which play crucial roles in RNA processing and cellular signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of CLK1/2-IN-3 involves several key steps:

  1. Formation of the Core Structure: The initial step typically involves the synthesis of the 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one scaffold through a series of condensation reactions.
  2. Functionalization: Subsequent reactions introduce various functional groups to enhance selectivity and potency against CLK kinases. For instance, the introduction of halogens or alkyl groups can significantly influence binding affinity and selectivity profiles.
  3. Purification and Characterization: After synthesis, compounds are purified using chromatography techniques, followed by characterization using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

Structure and Data

CLK1/2-IN-3 exhibits a complex molecular structure that allows for specific interactions with the active sites of CLK1 and CLK2. Key structural features include:

  • Core Scaffold: The 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one core provides a rigid framework necessary for effective kinase binding.
  • Functional Groups: The presence of various substituents (e.g., methyl, halogen) enhances its binding affinity and selectivity towards CLK isoforms.
Chemical Reactions Analysis

Reactions and Technical Details

CLK1/2-IN-3 undergoes specific chemical reactions that facilitate its interaction with target kinases:

  1. Kinase Inhibition Assays: In vitro assays demonstrate that CLK1/2-IN-3 effectively inhibits kinase activity by competing with ATP for binding at the active site. The kinetic parameters such as IC50 values are determined through dose-response experiments.
  2. Selectivity Profiling: The compound is screened against a panel of kinases to assess its selectivity. It shows significant inhibition of CLK1 and CLK2 while exhibiting minimal effects on other kinases within the CMGC family .
Mechanism of Action

Process and Data

The mechanism through which CLK1/2-IN-3 exerts its effects involves:

  • Binding to Kinase Active Sites: The compound binds to the ATP-binding pocket of CLK1 and CLK2, preventing ATP from accessing these sites.
  • Alteration of Splicing Events: By inhibiting CLK activity, the compound affects RNA splicing processes, leading to changes in gene expression profiles. Studies have shown that this can result in altered exon recognition and retention of introns in mRNA transcripts .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of CLK1/2-IN-3 include:

  • Solubility: It typically exhibits moderate solubility in organic solvents but may have limited aqueous solubility.
  • Stability: The compound shows good stability under physiological conditions, which is crucial for therapeutic applications.

Chemical properties such as melting point, boiling point, and specific reactivity are often detailed in experimental sections of research articles but are critical for understanding its behavior in biological systems .

Applications

Scientific Uses

CLK1/2-IN-3 has several potential applications in scientific research:

  • Cancer Research: Due to its role in regulating splicing factors involved in tumorigenesis, it is being investigated as a therapeutic agent in cancer models.
  • Neurodegenerative Diseases: Given the involvement of splicing dysregulation in neurodegenerative conditions, this compound may offer new avenues for treatment strategies.
  • Genetic Disorders: Its ability to modulate splicing events makes it a candidate for addressing genetic disorders caused by splicing mutations .
Introduction to CLK Kinases and CLK1/2-IN-3

Overview of the CLK Kinase Family

The CDC2-like kinases (CLKs) belong to the CMGC group of protein kinases, characterized by their structural homology to cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), glycogen synthase kinases (GSKs), and CDK-like kinases. CLKs feature a distinctive "EHLAMMERILG" signature motif within their kinase domain, earning them the alternative designation "LAMMER kinases" [2] [9]. Structurally, CLKs possess a flexible N-terminal region and a conserved C-terminal kinase domain organized into an N-lobe (β-strands and αC-helix) and C-lobe (α-helices and insertions). Unique topological features include:

  • A β-hairpin insertion at the C-lobe apex (residues 297–319 in CLK1)
  • The LAMMER domain forming part of helix αG
  • A MAPK-like insertion (helix-strand-strand-helix) [2] [6] [9]

Table 1: Human CLK Family Members

IsoformAmino AcidsCatalytic Domain ResiduesKey Structural Insertions
CLK1484167–175 (LGEGAFGKV)β-hairpin (297–319), MAPK-like insert
CLK2499169–177 (LGEGTFGRV)Similar to CLK1
CLK3638310–318 (LGEGTFGKV)Extended N-terminus, unique helical segment
CLK4481165–173 (LGEGAFGKV)Similar to CLK1

Biological Roles of CLK1 and CLK2

CLK1 and CLK2 are dual-specificity kinases regulating critical cellular processes through serine/arginine-rich (SR) protein phosphorylation:

  • Pre-mRNA Splicing Regulation: Phosphorylation of SR proteins (SRSF1–12) by CLK1/2 governs their subcellular localization and interaction with spliceosome components. This facilitates spliceosome assembly, alternative splicing (exon skipping, intron retention), and mRNA export [2] [4] [9]. Hypophosphorylation of SR proteins induced by CLK inhibition alters splicing fidelity, impacting ~95% of human genes with multiple mRNA isoforms.
  • Cell Cycle Coordination: CLK1 expression peaks at the G2/M phase, linking its activity to mitotic progression. CLK2 contributes to kinetochore assembly and chromosome segregation through phosphorylation of substrates involved in nuclear envelope breakdown and spindle checkpoint signaling [5] [8].

Rationale for CLK1/2 Inhibition in Disease Contexts

Dysregulated CLK activity underpins several pathological states:

  • Cancer Pathogenesis: Aberrant CLK-mediated splicing generates oncogenic isoforms (e.g., truncated kinases, inactivated tumor suppressors). CLK overexpression correlates with proliferation in breast, colorectal, and bladder carcinomas [2] [7].
  • Neurodegeneration: Alzheimer’s disease models show elevated CLK1 expression, driving pathogenic tau splicing variants [7] [9].
  • Viral Propagation: CLK1 enables replication of influenza A, HIV-1, and chikungunya viruses by phosphorylating viral splicing factors [7] [9].
  • Parasitic Adaptation: Trypanosomatid parasites exploit CLK homologs for host immune evasion, positioning CLK1/2 as anti-infective targets [5] [8].

Properties

CAS Number

1005784-60-0

Product Name

CLK1/2-IN-3

IUPAC Name

N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzamide

Molecular Formula

C21H21N5O2

Molecular Weight

375.43

InChI

InChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28)

InChI Key

HFTFHYOWHGAEGY-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C(C)(C)CO)C=C1)NC2=CN3C(C=CC(C4=CNN=C4)=C3)=N2

Solubility

Soluble in DMSO

Synonyms

CLK1/2-IN-3; CLK1/2 IN 3; CLK1/2IN3; CLK1/2 inhibitor 3; CLK1/2-inhibitor-3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.